molecular formula C9H13ClN2 B1398887 4-Chloro-2-[(dimethylamino)methyl]aniline CAS No. 1022251-72-4

4-Chloro-2-[(dimethylamino)methyl]aniline

Cat. No.: B1398887
CAS No.: 1022251-72-4
M. Wt: 184.66 g/mol
InChI Key: JIWHLTJWESKDBN-UHFFFAOYSA-N
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Description

4-Chloro-2-[(dimethylamino)methyl]aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro group at the fourth position and a dimethylamino group attached to a methyl group at the second position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[(dimethylamino)methyl]aniline typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Chloro-2-[(dimethylamino)methyl]aniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-Chloro-2-[(dimethylamino)methyl]aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and other aromatic compounds.

Biology: In biological research, this compound is used to study the interactions of aromatic amines with biological macromolecules. It can be used as a probe to investigate enzyme-substrate interactions and binding affinities.

Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceutical agents. Its structural features make it a candidate for the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(dimethylamino)methyl]aniline involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The chloro group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The compound can modulate enzymatic activity by binding to active sites or allosteric sites, thereby influencing biochemical pathways.

Comparison with Similar Compounds

    4-Chloroaniline: Lacks the dimethylamino group, making it less versatile in certain synthetic applications.

    2-Chloro-4-[(dimethylamino)methyl]aniline: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.

    4-Chloro-2-methylaniline:

Uniqueness: 4-Chloro-2-[(dimethylamino)methyl]aniline is unique due to the presence of both the chloro and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-chloro-2-[(dimethylamino)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-12(2)6-7-5-8(10)3-4-9(7)11/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWHLTJWESKDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022251-72-4
Record name 4-chloro-2-((dimethylamino)methyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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